![molecular formula C9H4ClF3N2O2 B1400666 3-Chloro-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid CAS No. 1237838-81-1](/img/structure/B1400666.png)
3-Chloro-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid
Overview
Description
3-Chloro-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid is a chemical compound with the CAS Number: 1237838-81-1 . It has a molecular weight of 264.59 . The IUPAC name for this compound is 3-chloro-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines, which includes our compound of interest, has been a topic of research due to its wide range of applications in medicinal chemistry . Various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions have been employed for the synthesis of this scaffold .Molecular Structure Analysis
The InChI code for this compound is 1S/C9H4ClF3N2O2/c10-6-5(8(16)17)14-7-4(9(11,12)13)2-1-3-15(6)7/h1-3H,(H,16,17) .Scientific Research Applications
Chemical Properties
“3-Chloro-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid” has a molecular weight of 264.59 . It is a solid substance at ambient temperature . The InChI code for this compound is 1S/C9H4ClF3N2O2/c10-6-5(8(16)17)14-7-4(9(11,12)13)2-1-3-15(6)7/h1-3H,(H,16,17) .
Safety Information
This compound has several safety considerations. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Therefore, it is recommended to handle it with protective gloves, clothing, and eye/face protection .
Medicinal Chemistry
Imidazopyridine, which is a part of the structure of this compound, is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .
Anti-Diabetic Treatment
Compounds with a similar structure to “3-Chloro-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid” have been found to be selective GLP-1R agonists, which have potential as anti-diabetic treatment agents .
Material Science
The imidazopyridine moiety is also useful in material science because of its structural character .
Antituberculosis Agents
Imidazo[1,2-a]pyridine analogues have been developed as antituberculosis agents .
Safety and Hazards
properties
IUPAC Name |
3-chloro-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4ClF3N2O2/c10-6-5(8(16)17)14-7-4(9(11,12)13)2-1-3-15(6)7/h1-3H,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRICIWLAENKKEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C(N=C2C(=C1)C(F)(F)F)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4ClF3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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